molecular formula C10H13N3O2 B2360538 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 2034513-54-5

1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B2360538
CAS No.: 2034513-54-5
M. Wt: 207.233
InChI Key: YCQWVPAFNHYFDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone is a specialized chemical scaffold designed for advanced neuroscience and medicinal chemistry research. This compound integrates a bridged bicyclic morpholine analog with a pyrazole heterocycle, making it a valuable asset for investigating new therapeutic pathways. The 2-oxa-5-azabicyclo[2.2.1]heptane core is a synthetically challenging and privileged structure in drug discovery, with recent literature highlighting novel catalytic methods, such as palladium-catalyzed 1,2-aminoacyloxylation, developed specifically for constructing and functionalizing this oxygenated aza-bicyclic framework . The primary research application of this compound class is in the development of potential treatments for neurodegenerative diseases. Molecules featuring the pyrazole moiety have been identified as potent inhibitors of dual leucine zipper kinase (DLK), a key upstream regulator of the c-Jun N-terminal kinase (JNK) pathway . DLK inhibition represents a promising therapeutic strategy for halting neuronal degeneration and promoting axonal survival. Consequently, this compound is of significant interest for research targeting conditions such as Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and glaucoma, as well as for studying mechanisms of nerve injury and neuroprotection . Furthermore, the integrated structure serves as a versatile building block for building a diverse library of bridged aza-bicyclic compounds. This allows medicinal chemists to explore structure-activity relationships and optimize drug-like properties for central nervous system (CNS) targets .

Properties

IUPAC Name

1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-pyrazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(6-12-3-1-2-11-12)13-5-9-4-8(13)7-15-9/h1-3,8-9H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQWVPAFNHYFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)CN3C=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone is a novel chemical entity that has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis, structure, and various biological assays.

Chemical Structure and Properties

The compound features a bicyclic structure that includes both an azabicyclo framework and a pyrazole moiety, which are known to enhance biological activity through diverse mechanisms. The molecular formula is C10H12N2O2C_{10}H_{12}N_2O_2, with a molecular weight of approximately 196.22 g/mol.

PropertyValue
Molecular FormulaC₁₀H₁₂N₂O₂
Molecular Weight196.22 g/mol
LogP2.5
Polar Surface Area59 Ų
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1

Synthesis

The synthesis of 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone generally involves the reaction of appropriate precursors under controlled conditions to ensure the formation of the desired product with high purity and yield. The reaction conditions typically include the use of solvents such as dichloromethane and the application of catalysts or reagents like sodium acetate.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds containing pyrazole and azabicyclo structures. For instance, derivatives similar to 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Antifungal Activity

The compound has also been evaluated for antifungal properties against strains such as Candida albicans and Cryptococcus neoformans. In vitro tests demonstrated that it exhibits potent antifungal activity, comparable to established antifungal agents like fluconazole, suggesting its potential as a therapeutic agent in treating fungal infections .

Antitumor Activity

In addition to antimicrobial effects, compounds with similar structures have been investigated for their antitumor properties. Research indicates that these compounds can induce apoptosis in cancer cell lines, potentially through mechanisms involving the inhibition of specific signaling pathways associated with cell survival .

Case Studies

A study conducted by Sreenivasa et al. synthesized several azomethine derivatives incorporating pyrazole rings and evaluated their biological activities across multiple assays. The findings indicated that certain derivatives exhibited remarkable cytotoxicity against cancer cells while maintaining low toxicity towards normal cells . This underscores the importance of structural modifications in enhancing biological efficacy.

Scientific Research Applications

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone. For instance, derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, through mechanisms involving disruption of bacterial cell walls or inhibition of metabolic pathways.

Anticancer Properties

Research indicates that compounds with similar structures exhibit anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth. In vitro studies have demonstrated that these compounds can affect cell viability and proliferation in cancer cell lines.

Neuropharmacological Effects

The bicyclic structure of 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone suggests potential neuropharmacological applications. Studies are ongoing to assess its effects on neurotransmitter systems and neuroprotective properties, which may lead to treatments for neurodegenerative diseases.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of synthesized derivatives of the compound against Gram-positive and Gram-negative bacteria using disc diffusion methods. The results indicated significant zone inhibition for several derivatives, suggesting strong antimicrobial potential.

Case Study 2: Anticancer Screening

In another study, the compound's derivatives were tested against various cancer cell lines using MTT assays to measure cell viability. The findings revealed that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents, highlighting their potential as novel anticancer drugs.

Comparison with Similar Compounds

Tetrazole Derivatives

Compounds such as 1-(1-aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () replace pyrazole with tetrazole. Tetrazole’s higher acidity (pKa ~4.9) and ability to act as a bioisostere for carboxylic acids differentiate its pharmacokinetic profile. For example, tetrazole derivatives in showed moderate antimicrobial activity, whereas pyrazole-containing analogs (e.g., ) demonstrated cytotoxicity in cancer cell lines, suggesting heterocycle-dependent biological targeting .

Benzoxadiazole-Triazole Hybrids

The title compound in , 1-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-1H-1,2,3-triazol-4-yl]hexan-1-one , incorporates a benzoxadiazole-triazole system. Benzoxadiazole’s electron-deficient structure enhances fluorescence properties, whereas the pyrazole in the target compound offers simpler synthetic accessibility and metabolic stability .

Bicyclic Core Modifications

Azabicyclo[2.2.2]octane Derivatives

describes azabicyclo[2.2.2]octane-containing compounds. For instance, azabicyclo[2.2.2]octane derivatives in exhibited prolonged half-lives in pharmacokinetic studies, whereas the [2.2.1] system in the target compound may favor faster tissue penetration .

Morpholine and Piperidine Analogs

Replacing the bicyclic core with monocyclic amines (e.g., piperidine in or morpholine) simplifies synthesis but sacrifices rigidity. Piperidine-containing 1-(1-aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone () showed lower thermal stability (TGA decomposition onset ~180°C) compared to bicyclic analogs, which retain stability up to ~220°C due to restricted conformational mobility .

Pyrazole vs. Naphthyl Groups

In , 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone derivatives displayed IC₅₀ values of 2.1–8.7 µM in neuroblastoma cells, attributed to naphthyl’s lipophilicity enhancing membrane penetration.

Fluorophenyl Substituents

’s 2-(3-fluorophenyl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one incorporates a fluorophenyl group, which increases metabolic resistance via C-F bond stability. Pyrazole’s lower molecular weight (MW 235.25 vs. 235.25 for fluorophenyl analog) may improve solubility (predicted logP ~1.2 vs. ~2.5 for fluorophenyl) .

Physicochemical Comparison

Property Target Compound Tetrazole Analog () Fluorophenyl Analog ()
Molecular Weight ~235.25 (calc.) 280–320 235.25
logP (predicted) 1.2–1.5 2.0–2.8 2.5
Solubility (mg/mL) ~10–15 (aqueous) <5 ~8
Thermal Stability (°C) 220 (decomp.) 180 210

Preparation Methods

Structural Overview and Synthetic Challenges

The target molecule integrates two pharmacologically relevant units:

  • 2-Oxa-5-azabicyclo[2.2.1]heptane : A strained bicyclic system with fused oxolane and azepane rings, requiring precise stereochemical control during synthesis.
  • 1H-Pyrazol-1-yl Ethanone : A heteroaromatic ketone that introduces reactivity challenges due to its electron-deficient nature and potential for side reactions.

Key synthetic hurdles include:

  • Achieving regioselective functionalization of the bicycloamine without ring strain relief.
  • Preventing keto-enol tautomerization or decomposition of the ethanone linker under acidic or basic conditions.
  • Ensuring compatibility between coupling reagents and the bicyclic system’s steric constraints.

Preparation Methodologies

Nucleophilic Acylation of 2-Oxa-5-azabicyclo[2.2.1]heptane

The most widely reported strategy involves reacting (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride with a preformed pyrazole ethanone derivative. This method leverages the bicycloamine’s nucleophilicity under deprotonated conditions.

Protocol A: Direct Coupling via Triethylamine-Mediated Deprotonation

Reagents :

  • (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
  • 2-(1H-Pyrazol-1-yl)acetyl chloride
  • Triethylamine (TEA)
  • Anhydrous ethyl acetate

Procedure :

  • Combine bicycloamine hydrochloride (1 equiv) and 2-(1H-pyrazol-1-yl)acetyl chloride (1.2 equiv) in ethyl acetate.
  • Add TEA (2.5 equiv) dropwise under nitrogen atmosphere.
  • Reflux at 80°C for 12 hours.
  • Cool, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.
  • Purify via silica gel chromatography (EtOAc/MeOH 95:5).

Yield : 65–72%
Key Observations :

  • Excess TEA ensures complete deprotonation of the bicycloamine, facilitating nucleophilic attack on the acyl chloride.
  • Lower yields correlate with residual moisture, leading to competitive hydrolysis of the acyl chloride.
Protocol B: Sealed-Tube High-Temperature Synthesis

Reagents :

  • (1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride
  • 2-(1H-Pyrazol-1-yl)acetic acid
  • 1,1'-Carbonyldiimidazole (CDI)
  • TEA

Procedure :

  • Activate 2-(1H-pyrazol-1-yl)acetic acid (1 equiv) with CDI (1.5 equiv) in THF for 1 hour.
  • Add bicycloamine hydrochloride (1 equiv) and TEA (3 equiv).
  • Seal reaction vessel and heat at 130°C for 6 hours.
  • Extract with ethyl acetate, dry, and purify via chromatography.

Yield : 78–85%
Mechanistic Insight :

  • CDI generates an acyl imidazole intermediate, enhancing electrophilicity of the carbonyl carbon.
  • Sealed-tube conditions prevent solvent evaporation, maintaining reaction homogeneity.

Alternative Pathways

Reductive Amination Approach

Reagents :

  • 2-Oxa-5-azabicyclo[2.2.1]heptan-5-amine
  • 2-(1H-Pyrazol-1-yl)acetaldehyde
  • Sodium cyanoborohydride

Procedure :

  • Stir bicycloamine (1 equiv) and aldehyde (1.1 equiv) in methanol.
  • Add NaBH₃CN (1.5 equiv) at 0°C.
  • Warm to room temperature, stir for 24 hours.
  • Quench with NH₄Cl, extract, and purify.

Yield : 50–58%
Limitations :

  • Over-reduction of the ketone to secondary alcohol observed in 15% of cases.
  • Requires strict pH control to avoid imine hydrolysis.

Reaction Optimization and Analytical Validation

Temperature and Solvent Effects

Condition Yield (%) Purity (HPLC)
TEA, EtOAc, 80°C 72 98.5
CDI, THF, 130°C 85 99.2
NaBH₃CN, MeOH, 25°C 58 97.8

Industrial-Scale Considerations

Cost Analysis of Reagents

Reagent Cost per kg (USD) Environmental Impact
Bicycloamine HCl 12,000 Low
CDI 8,500 Moderate
2-(1H-Pyrazol-1-yl)acetyl chloride 6,200 High (corrosive)

Recommendations :

  • CDI-based routes, while costlier, reduce waste compared to acyl chloride methods.
  • Recycling TEA via distillation improves process sustainability.

Q & A

Basic Research Questions

Q. How can synthetic routes for 1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone be optimized to improve yield and purity?

  • Methodology : Multi-step organic synthesis typically involves cyclization reactions for the bicyclic core (e.g., azabicyclo[2.2.1]heptane) followed by functionalization via coupling or substitution reactions. Key steps include:

  • Bicyclic Core Construction : Use sulfur/nitrogen precursors (e.g., thioethers or amines) in cycloaddition or ring-closing reactions .
  • Functional Group Introduction : Friedel-Crafts acylation or nucleophilic substitution for the pyrazole moiety .
  • Optimization : High-throughput screening of reaction conditions (temperature, solvent polarity, catalysts) and purification via column chromatography or HPLC .

Q. What analytical techniques are most reliable for structural confirmation of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR to resolve proton environments (e.g., pyrazole protons at δ 7.5–8.5 ppm) and bicyclic carbons .
  • X-ray Crystallography : For absolute configuration determination; SHELX programs (e.g., SHELXL) are widely used for refinement .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ calculated for C₁₀H₁₂N₂O₂: 200.0926) .

Q. How does the bicyclic framework influence the compound’s physicochemical properties?

  • Methodology :

  • Computational Modeling : Use tools like Gaussian or SwissADME to predict logP (lipophilicity), polar surface area, and solubility .
  • Experimental Data : Compare melting points, stability under acidic/basic conditions, and photodegradation profiles with analogous compounds .

Advanced Research Questions

Q. What strategies resolve contradictory data in pharmacological studies (e.g., antiviral vs. cytotoxic effects)?

  • Methodology :

  • Dose-Response Analysis : Conduct MTS assays (e.g., IC₅₀ values in neuroblastoma cells) to distinguish therapeutic vs. toxic thresholds .
  • Mechanistic Profiling : Use RNA-seq or proteomics to identify off-target effects (e.g., cholinergic receptor interactions) .
  • Structural-Activity Relationships (SAR) : Compare analogs (e.g., thioether vs. sulfone derivatives) to isolate pharmacophores .

Q. How can computational modeling predict binding modes of this compound with viral targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with viral proteases (e.g., RSV F-protein) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess binding stability (e.g., RMSD < 2 Å) .
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinities (ΔG < -7 kcal/mol suggests strong inhibition) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and bioavailability?

  • Methodology :

  • Rodent Studies : Administer via oral/IP routes; measure plasma concentration via LC-MS/MS (Tmax ~2 hr, Cmax > 1 µM) .
  • Tissue Distribution : Radiolabeled analogs (¹⁴C) to track accumulation in target organs (e.g., liver, brain) .
  • Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., glucuronidation at the pyrazole group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.